- Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity, Organic & Biomolecular Chemistry, 2021, 19(22), 4904-4909
Cas no 63-68-3 (L-Methionine)
L-Methionine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-4-(methylthio)butanoic acid
- (S)-2-Amino-4-(methylthio)butyric acid
- H-Met-OH
- L-Methionine, USP Grade
- (L)-S-methylhomocysteine
- 2-Methyl Eneghlutaronitrile
- Methionine
- DianFen
- L-Methionine
- L-Methionin
- CultureSure L-Methionine, Animal-derived-free
- METHIONINE, L-(P)
- METHIONINE, L-(RG)
- L-Methionyl b-naphthylamide
- Met-bNA
- Methionine b-naphthylamide
- N-L-Methionyl-2-naphthylamin
- N-L-Methionyl-2-naphthylamine
- S-methionine
- L-2-Amino-4-(methylthio)butyric acid
- 蛋氨酸
- 湖北L-蛋氨酸生产厂家
- Cymethion
- L-(-)-Methionine
- Liquimeth
- L-Methioninum
- Methilanin
- Neo-methidin
- (L)-Methionine
- Methionine (VAN)
- Acimethin
- Metionina [DCIT]
- (S)-methionine
- L-alpha-Amino-gamma-methylmercaptobutyric acid
- Methioninum [INN-Latin]
- h-Met-h
- metionina
- Polymethionine
- Methioninum
- L-Homocysteine, S-methyl-
- (2S)-2-amino-4-(methylsulfanyl)butanoic acid
- METHIONINE, L-
- Poly-L-methionine
- L(-)-Amino-gamma-methylth
- (R)-2-amino-4-(methylthio)butanoic acid
- L-methioninate
- (2R)-2-amino-4-(methylsulfanyl)butanoic acid
- 2-amino-4-(methylsulfanyl)butanoic acid
- DL-Methionine
- M
- D-methionine anion
- L-methioninium
- 2-Amino-4-(methylthio)butyric acid
- (1S)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
- D-METHIONINE
- D-2-Amino-4-(methylthio)butyric acid
- L-methionine anion
- (2R)-2-amino-4-(methylsulfanyl)butanoate
- D-methionine cation
- (2S)-2-amino-4-(methylsulfanyl)butanoate
- D-Methionin
- L-methionine cation
- 2-amino-4-(methylthio)butanoic acid
- (1R)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
- (R)-methionine
- MED
- alpha-amino-gamma-methylmercaptobutyric acid
- Methionin
- Hmet
- D-methioninate
- Racemethionine
- Met
- Iron methionine / Ferrous methionine
- LEUCINE IMPURITY B [EP IMPURITY]
- L-METHIONINE [JAN]
- L-a-Amino-g-methylthiobutyric acid
- Pharmakon1600-01301006
- L-a-amino-g-methylthiobutyrate
- g-Methylthio-a-aminobutyric acid
- 2-Amino-4-methylthiobutanoate
- Toxin WAR
- DTXSID5040548
- 1006386-95-3
- NSC760117
- EINECS 200-562-9
- Methionine, L- (8CI)
- 3h-l-methionine
- M0099
- NCGC00160620-01
- AKOS015852512
- alpha-amino-alpha-aminobutyric acid
- (2S)-2-amino-4-methylsulfanyl-butanoic acid
- 3654-96-4
- butanoic acid, 2-amino-4-methylthio-
- D70895
- S-Methyl-L-homocysteine
- L-Methionine (JP18)
- s5633
- MFCD00801344
- EN300-52631
- C00073
- 2-Amino-4-(methylthio)butyric acid, (S)-
- L-Methionine, certified reference material, TraceCERT(R)
- NCGC00160620-02
- (S)-2-amino-4-(methylthio)-Butanoic acid
- Soft tissue sarcoma-associated protein (human clone WO2004048938-SEQID-1139)
- 63-68-3
- MFCD00063097
- METHIONINE [VANDF]
- L-Methionine, Cell Culture Reagent (H-L-Met-OH)
- DTXCID3020548
- BP-31235
- carbon-11 methionine
- Methioninum (INN-Latin)
- A-amino-g-methylmercaptobutyrate
- L-Methionine-35S
- NSC 22946
- Q22124685
- L-Methionine, SAJ special grade, >=98.5%
- BDBM50142500
- CS-W020566
- L-2-Amino-4methylthiobutyric acid
- Methionine [USAN:INN]
- D00019
- AS-10898
- L-Methionine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 99.0-101.0%
- METHIONINE [II]
- CHEBI:16643
- GTPL4814
- N-(2CT Resin)-L-Met-OH (200-400 mesh, > 0.3 mmol/g)
- METHIONINE [USAN]
- (S)-2-Amino-4-(methylmercapto)butyric acid
- Toxin WAR (Bacillus thuringiensis strain PS205C)
- racemic methionine
- METHIONINE [WHO-DD]
- METHIONINE (USP MONOGRAPH)
- L-gamma-Methylthio-alpha-aminobutyric acid
- NSC-760117
- METHIONINE [MI]
- bmse000044
- L-Methionine, Vetec(TM) reagent grade, >=98%
- L(-)-Amino-gamma-methylthiobutyric acid
- G-methylthio-a-aminobutyrate
- M02945
- SBI-0633443.0002
- METHIONINE [MART.]
- Methionine (L-Methionine)
- gamma-Methylthio-alpha-aminobutyric acid
- 1qq9
- CCRIS 5528
- METHIONINE [USP MONOGRAPH]
- L-Methionine, Pharmaceutical Secondary Standard; Certified Reference Material
- L-METHIONINE [USP-RS]
- AKOS000281626
- L-2-Amino-4-(methylthio)butanoic acid
- SCHEMBL15702352
- L-Methionine, Vetec(TM), 98.5%
- (S)-2-amino-4-(methylthio)-Butanoate
- C-11 Methionine
- L(-)-amino-alpha-amino-alpha-aminobutyric acid
- 2-Amino-4-(methylthio)butyrate
- gamma-methylthio-alpha-aminobutyrate
- Methionine, European Pharmacopoeia (EP) Reference Standard
- METHIONINE [EP MONOGRAPH]
- methioninum racemicum
- alpha-amino-gamma-methylmercaptobutyrate
- DB00134
- bmse000915
- DB-029971
- Methionine (USP)
- L-Methionine, BioUltra, >=99.5% (NT)
- 58576-49-1
- a-Amino-g-methylmercaptobutyric acid
- IS_METHIONINE-METHYL-D3
- L-Methionine (H-Met-OH)
- (2S)-2-Amino-4-methylsulfanylbutanoic acid
- F1905-8241
- CCG-266196
- L-Methionine, United States Pharmacopeia (USP) Reference Standard
- L-alpha-Amino-gamma-methylthiobutyric acid
- METHIONINE (MART.)
- (S)-(+)-Methionine
- L-alpha-amino-gamma-methylthiobutyrate
- L-Methionine, labeled with carbon-11
- Z756440050
- METHIONINE (II)
- C6CB5837-2B49-4B25-AAB0-D305DAFE26EB
- Methionine [USAN:USP:INN:BAN]
- METHIONINE [HSDB]
- L-Met
- L-METHIONINE [FCC]
- HY-N0326
- BRD-K06502269-001-02-6
- Butanoic acid, 2-amino-4-(methylthio)-, (S)-
- SCHEMBL4226
- 2-Amino-4-methylthiobutanoic acid (S)-
- METHIONINE (EP MONOGRAPH)
- C-11 Met
- NS00068567
- L-Methionine, reagent grade, >=98% (HPLC)
- M-3100
- V03AB26
- CHEMBL42336
- L-Methionine,(S)
- L-Methionine Z (TN)
- (S)-2-Amino-4-(methylthio)butanoate
- NSC-22946
- Methionine (USAN:USP:INN:BAN)
- 1pg2
- METHIONINE [INN]
- HSDB 4317
- L-Lobamine
- L-2-Amino-4-methylthiobutyric acid
- meritonin
- CCRIS 5536
- AE28F7PNPL
- 1wkm
- (35S)Methionine
- UNII-AE28F7PNPL
- 200-562-9
- L-Methionine (Standard)
- HY-N0326R
- FM10873
-
- MDL: MFCD00063097
- Inchi: 1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
- InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
- SMILES: CSCCC(C(=O)O)N
- BRN: 1722294
Computed Properties
- Exact Mass: 149.05100
- Monoisotopic Mass: 149.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 97
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.9
- Topological Polar Surface Area: 88.6
- Molecular Weight: 149.21
Experimental Properties
- Color/Form: White flake crystal or crystalline powder, extremely smelly, slightly sweet
- Density: 1,34g/cm
- Melting Point: 284 °C (dec.) (lit.)
- Boiling Point: 393.91°C (estimate)
- Flash Point: 139.4ºC
- Refractive Index: 1.5216 (estimate)
- PH: 5-7 (10g/l, H2O, 20℃)
- Solubility: 1 M HCl: 0.5 M at 20 °C, clear, colorless
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 88.62000
- LogP: 0.85170
- Odor: Faint
- Sensitiveness: Sensitive to light
- Solubility: L-body is soluble in water and warm dilute ethanol, but insoluble in absolute ethanol, ether, petroleum ether, benzene, and acetone. DL body is soluble in water, dilute acid and alkali solutions, easily soluble in 95% ethanol, insoluble in ether.
- Merck: 5975
- pka: 2.13(at 25℃)
- Specific Rotation: 23.25 º (c=2, 6N HCl)
- Optical Activity: [α]20/D +23.7±0.5°, c = 5% in 5 M HCl
- Vapor Pressure: 8.14X10-8 mm Hg at 25 °C (est)
L-Methionine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R33: risk of cumulative effect.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:PD0457000
- Risk Phrases:R33
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
L-Methionine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8439-100G |
L-Methionine |
63-68-3 | 100G |
¥2733.47 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8439-1KG |
L-Methionine |
63-68-3 | 1KG |
¥8491.95 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8439-10KG |
L-Methionine |
63-68-3 | 10KG |
¥52850.1 | 2022-02-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8439-25KG |
L-Methionine |
63-68-3 | 25KG |
¥112436.13 | 2022-02-22 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101131-25g |
L-Methionine |
63-68-3 | ,EP, JP, USP, , 99.0-101.0% | 25g |
¥287.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101131-500g |
L-Methionine |
63-68-3 | ,EP, JP, USP, , 99.0-101.0% | 500g |
¥2668.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101131-100g |
L-Methionine |
63-68-3 | ,EP, JP, USP, , 99.0-101.0% | 100g |
¥809.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0099-500G |
L-Methionine |
63-68-3 | >99.0%(T)(HPLC) | 500g |
¥990.00 | 2024-04-16 | |
| Fluorochem | M02945-100g |
H-Met-OH |
63-68-3 | 98% | 100g |
£15.00 | 2022-02-28 | |
| Fluorochem | M02945-500g |
H-Met-OH |
63-68-3 | 98% | 500g |
£48.00 | 2022-02-28 |
L-Methionine Production Method
Production Method 1
1.2R:HCl, S:H2O
Production Method 2
- Prodn. of L-methionine from 3-methylthiopropionaldehyde and O-acetylhomoserine by catalysis of the yeast O-acetylhomoserine sulfhydrylase, Journal of Agricultural and Food Chemistry, 2021, 69(28), 7932-7937
Production Method 3
1.2R:Piperidine, S:DMF, 15 min, rt
- Polymer-supported synthesis of various pteridinones and pyrimidodiazepinones, Molecules, 2021, 26(6), 1603
Production Method 4
Production Method 5
- Fixation of gaseous CO2 by reversing a decarboxylase for the biocatalytic synthesis of the essential amino acid L-methionine, Nature Catalysis, 2018, 1(7), 555-561
Production Method 6
Production Method 7
Production Method 8
- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM, Biochemistry, 2021, 60(7), 537-546
Production Method 9
Production Method 10
1.2R:MeOH, cooled
- Fully automatized high-throughput enzyme library screening using a robotic platform, Biotechnology and Bioengineering, 2016, 113(7), 1421-1432
L-Methionine Raw materials
- 2’-Deoxyadenosine 5’Monophosphate
- DL-Methionine
- Fmoc-Met-OH
- FADH
- 4-Pentynoic acid
- BZ-MET-OH
- Sodium Methanethiolate (~20% in Water)
- S-Adenosyl-L-methionine
- N-Acetyl-L-methionine
- Gly-Met-OH
- O-Acetylhomoserine
L-Methionine Preparation Products
L-Methionine Suppliers
L-Methionine Related Literature
-
Umashanker Navik,Vaibhav G. Sheth,Nisha Sharma,Kulbhushan Tikoo Food Funct. 2022 13 4941
-
Wenhua Qiao,Lu Wang,Baoxian Ye,Gaiping Li,Jianjun Li Analyst 2015 140 7974
-
Madleen Busse,Emily Border,Peter C. Junk,Richard L. Ferrero,Philip C. Andrews Dalton Trans. 2014 43 17980
-
Shuhei Yamada,Kazuhiro Ikkyu,Kazuhiro Iso,Mitsuaki Goto,Takeshi Endo Polym. Chem. 2015 6 1838
-
Qi Lin,Lu Liu,Feng Zheng,Peng-Peng Mao,Juan Liu,You-Ming Zhang,Hong Yao,Tai-Bao Wei RSC Adv. 2017 7 34411
Additional information on L-Methionine
Introduction to L-Methionine (CAS No: 63-68-3) and Its Recent Research Applications
L-Methionine, a sulfur-containing essential amino acid, is widely recognized for its critical role in biological systems and industrial applications. With the chemical formula C5H11NO2S, this compound is designated by the CAS number 63-68-3, which uniquely identifies it in the chemical industry and research communities. As a fundamental building block of proteins, L-Methionine is indispensable for various metabolic processes, making it a subject of extensive study in biochemistry, nutrition, and pharmaceuticals.
The significance of L-Methionine extends beyond its role in dietary supplements and animal feed. Recent advancements in medical research have highlighted its potential in therapeutic interventions, particularly in areas such as liver disease management, antioxidant therapy, and cancer prevention. The unique properties of L-Methionine, including its ability to act as a precursor for other sulfur-containing compounds like glutathione, have positioned it as a key player in maintaining cellular health and reducing oxidative stress.
In the realm of pharmaceutical development, L-Methionine has been explored for its chelating properties, which can enhance the efficacy of certain drug formulations. For instance, studies have demonstrated that L-Methionine can improve the bioavailability of metal-based drugs used in chemotherapy and radioprotection. This has opened new avenues for developing more effective treatments for cancers and other degenerative diseases. Additionally, researchers are investigating its role in modulating immune responses, suggesting potential applications in vaccines and immunotherapies.
The industrial applications of L-Methionine are equally noteworthy. Beyond its use as a nutritional supplement for humans and animals, it serves as a crucial component in biotechnology and agriculture. In biotechnology, L-Methionine is often employed as a substrate in enzymatic reactions, facilitating the production of biofuels and fine chemicals. In agriculture, it enhances plant growth by improving nitrogen utilization efficiency, thereby contributing to sustainable farming practices.
Recent research has also delved into the environmental benefits of L-Methionine. Studies indicate that it can aid in bioremediation efforts by promoting the growth of microorganisms capable of degrading pollutants. This dual role—both as a vital nutrient and an environmental agent—underscores the multifaceted importance of L-Methionine in addressing global challenges related to health and sustainability.
The biochemical pathways involving L-Methionine are complex and tightly regulated. One notable pathway is the transsulfuration pathway, where L-Methionine is converted into cysteine, which subsequently forms glutathione—the body's primary antioxidant. This process highlights the interconnectedness of amino acids in maintaining homeostasis. Furthermore, genetic research has identified mutations in genes responsible for L-Methionine metabolism that are linked to various metabolic disorders, emphasizing its critical role in human health.
The pharmaceutical industry has leveraged these insights to develop novel therapeutic strategies. For example, researchers are exploring the use of L-Methionine derivatives as prodrugs to enhance the delivery of active pharmaceutical ingredients (APIs). These derivatives can improve drug solubility and stability while targeting specific tissues or cells. Such innovations are particularly relevant in oncology, where targeted drug delivery systems are essential for maximizing treatment efficacy while minimizing side effects.
Economic considerations also play a significant role in the production and utilization of L-Methionine. The demand for high-purity L-Methionine has surged due to its expanding applications in healthcare and biotechnology. Manufacturers are investing in advanced synthesis techniques to meet this demand while adhering to stringent quality control measures. This has spurred innovation in chemical engineering, leading to more efficient and environmentally friendly production methods.
The future prospects of L-Methionine research are promising. Ongoing studies aim to uncover new therapeutic applications and optimize existing ones. For instance, researchers are investigating how L-Methionine interacts with other nutrients to enhance overall health outcomes. Additionally, nanotechnology is being explored as a means to deliver L-Methionine more effectively by encapsulating it within nanoparticles capable of targeting specific biological pathways.
In conclusion, L-Methionine (CAS No: 63-68-3) remains a cornerstone compound in both scientific research and industrial applications. Its versatility as a nutrient, therapeutic agent, and environmental modifier underscores its importance across multiple disciplines. As research continues to reveal new insights into its mechanisms of action and potential benefits, L-Methionine is poised to play an even greater role in advancing human health and sustainable practices worldwide.